(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Catalog No.
S1937225
CAS No.
857303-87-8
M.F
C15H20Cl2N2O3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinon...

CAS Number

857303-87-8

Product Name

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

IUPAC Name

(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m1./s1

InChI Key

YZRAPAXOLQHZSE-RFVHGSKJSA-N

SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl

Isomeric SMILES

CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl

Application in Cancer Treatment

    Scientific Field: Oncology

    Summary of Application: DCA has been used in cancer treatment.

    Methods of Application: In one study, a subcutaneous xenograft model of lung cancer in BALB/c nude mice was established. The mice were treated with DCA (50 mg/kg, administered via intraperitoneal injection).

    Results: Metabolomic profiling and gene expression analysis revealed significant alterations in metabolic pathways, including the Warburg effect and citric acid cycle. The MIF gene was identified as a potential therapeutic target in lung cancer.

Application in Chemical and Pharmaceutical Industries

    Scientific Field: Industrial Chemistry.

    Summary of Application: DCA plays important roles in chemical and pharmaceutical industries.

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chiral imidazolidinone compound notable for its structural complexity and potential applications in organic synthesis. Its molecular formula is C₁₅H₂₀Cl₂N₂O₃, with a molecular weight of 347.2 g/mol . The compound features two chlorine atoms, which contribute to its reactivity and potential utility in various

, primarily as a catalyst in asymmetric transformations. Its ability to facilitate enantioselective reactions makes it valuable in synthesizing chiral compounds. Notably, it can serve as a catalyst in the formation of carbon-carbon bonds and other transformations involving nucleophiles and electrophiles. The dichloroacetic acid moiety may also participate in reactions typical of carboxylic acids, such as esterification and amidation.

The synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines followed by chlorination to introduce the dichloroacetic acid group. The use of chiral catalysts during the synthesis can enhance the enantiomeric purity of the final product. Detailed procedures often require optimization based on desired yields and purity levels.

This compound finds applications primarily in the field of organic chemistry as a catalyst for asymmetric synthesis. Its role as an organocatalyst allows for the efficient production of enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals. Additionally, it may have potential uses in proteomics research due to its unique structural properties .

Interaction studies involving (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid are crucial for understanding its reactivity and biological implications. These studies often focus on how the compound interacts with various substrates in catalytic processes or how it may affect biological targets at the molecular level. Understanding these interactions can provide insights into optimizing its use in synthetic applications and evaluating its safety profile.

Several compounds share structural or functional similarities with (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Methyl-2-pyrrolidinoneContains a five-membered ringUsed as a solvent and reaction medium
1-Benzyl-3-methylimidazolidinoneSimilar imidazolidinone structureExhibits different catalytic properties
5-Bromomethyl-2-methylimidazolidinoneContains bromine instead of chlorineMay have different reactivity patterns

The uniqueness of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid lies in its specific chiral configuration and dual functionality as both an organocatalyst and a potential bioactive agent. This combination enhances its applicability in asymmetric synthesis compared to other similar compounds.

Dates

Modify: 2023-08-16

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